

SR-4370 Protocol for In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: SR-4370

Cat. No.: B610977

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Introduction

SR-4370 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant activity against HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. **SR-4370**'s inhibitory action leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of genes involved in key cellular processes such as cell cycle progression, proliferation, and apoptosis.

In preclinical studies, **SR-4370** has shown promise in suppressing the proliferation of cancer cells, particularly in prostate and breast cancer models. Its mechanism of action involves the downregulation of critical oncogenic signaling pathways, including the androgen receptor (AR) and MYC signaling pathways in prostate cancer.[1][2] Furthermore, **SR-4370** has been identified as a potential latency-reversing agent for HIV-1, suggesting its utility in viral reservoir eradication strategies.[3]

These application notes provide detailed protocols for the in vitro use of **SR-4370** in cell culture experiments, including methodologies for assessing its biological activity and elucidating its mechanism of action.

Data Presentation

Quantitative Analysis of SR-4370 Activity

The following tables summarize the reported in vitro activity of **SR-4370**.

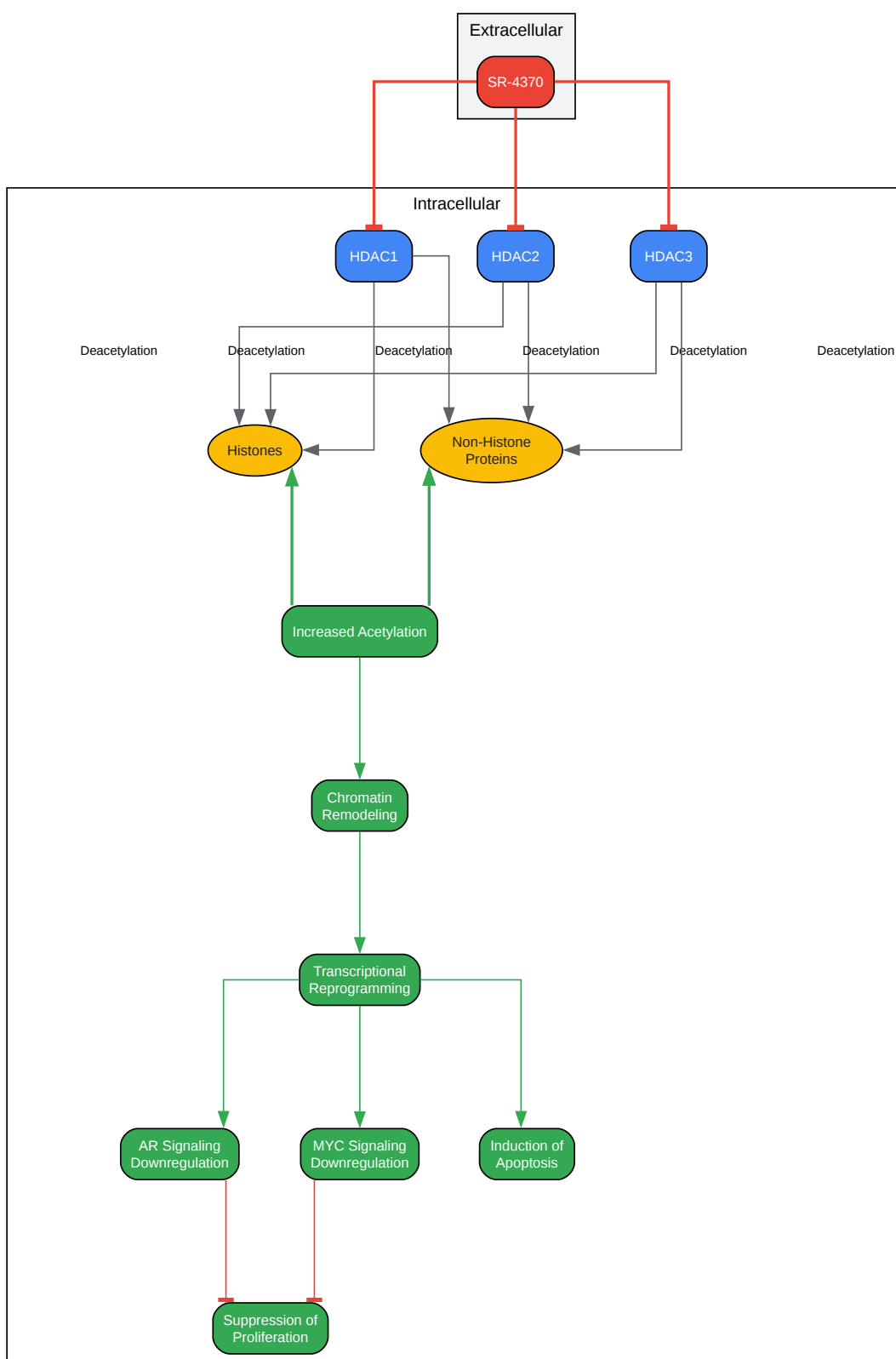
Target	IC50 (μM)	Source
HDAC1	~0.13	[1][4]
HDAC2	~0.58	[1][4]
HDAC3	~0.006	[1][4]
HDAC6	~3.4	[1][4]
HDAC8	~2.3	[1][4]

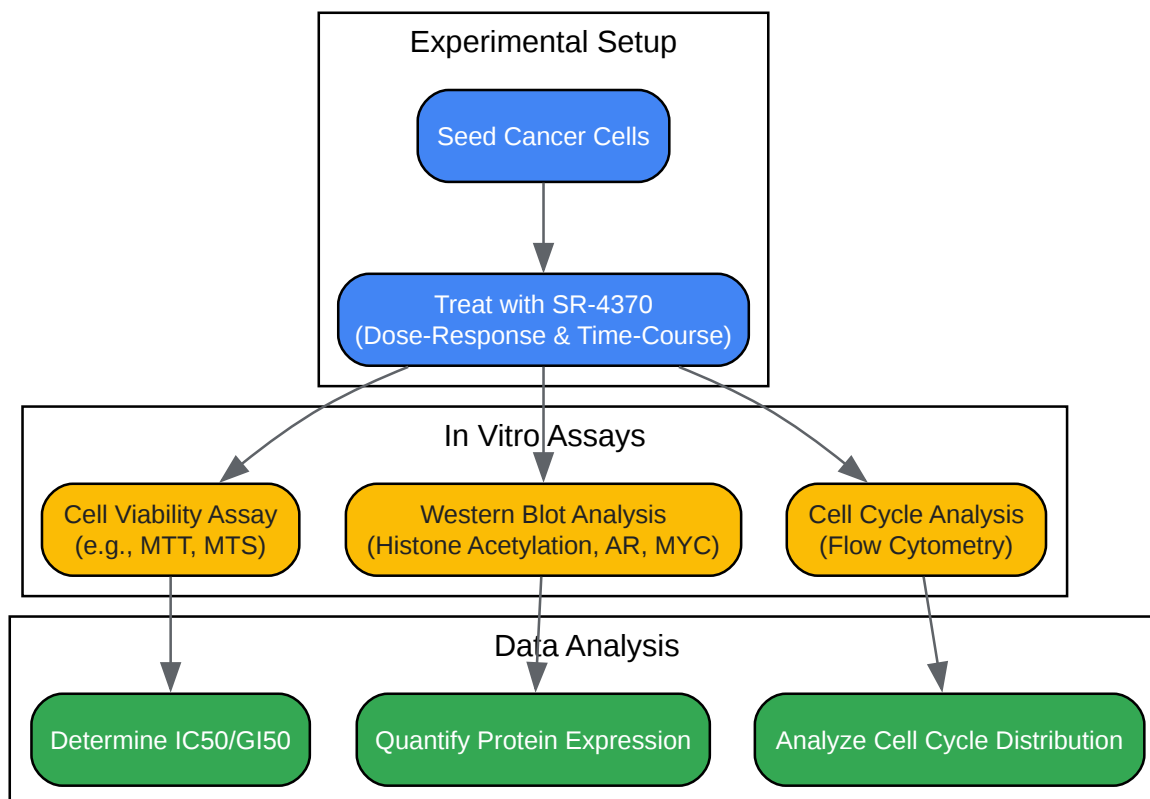
Table 1: Inhibitory Activity of **SR-4370** against HDAC Isoforms. The half-maximal inhibitory concentration (IC50) values of **SR-4370** against various histone deacetylase enzymes.

Cell Line	Cancer Type	IC50 (μM)	Source
MDA-MB-231	Breast Cancer	~12.6	[1][4]

Table 2: Cytotoxic Activity of **SR-4370**. The half-maximal inhibitory concentration (IC50) for cytotoxicity of **SR-4370** in a human breast cancer cell line. Note: While **SR-4370** has been reported to suppress the proliferation of prostate cancer cell lines, specific IC50 or GI50 values are not yet publicly available in the reviewed literature.

Mandatory Visualizations





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